molecular formula C11H12O B6167119 (2E,4E)-5-phenylpenta-2,4-dien-1-ol CAS No. 58506-33-5

(2E,4E)-5-phenylpenta-2,4-dien-1-ol

Cat. No.: B6167119
CAS No.: 58506-33-5
M. Wt: 160.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-5-phenylpenta-2,4-dien-1-ol, also known as 5-PPD, is a naturally occurring sesquiterpene alcohol derived from the family of monoterpenes and sesquiterpenes. It has been studied extensively for its potential medicinal effects, and has been found to have anti-inflammatory, antioxidant, and antifungal properties. 5-PPD is also an important precursor to a variety of other compounds, and has been used in the synthesis of a variety of pharmaceuticals and other compounds.

Scientific Research Applications

(2E,4E)-5-phenylpenta-2,4-dien-1-ol has been studied extensively for its potential medicinal effects, and has been found to have anti-inflammatory, antioxidant, and antifungal properties. It has been used in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as skin conditions such as psoriasis and dermatitis. This compound has also been studied for its potential to protect against cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been studied for its potential to protect against neurological disorders, as it has been shown to reduce inflammation in the brain and protect against oxidative stress.

Mechanism of Action

The exact mechanism of action of (2E,4E)-5-phenylpenta-2,4-dien-1-ol is not yet fully understood, but it is believed to work by inhibiting the production of inflammatory mediators, such as prostaglandins and leukotrienes. It is also believed to work by inhibiting the production of reactive oxygen species, which are known to cause oxidative damage to cells. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth of cancer cells. It has also been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, this compound has been found to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.

Advantages and Limitations for Lab Experiments

The main advantage of using (2E,4E)-5-phenylpenta-2,4-dien-1-ol in laboratory experiments is that it is a naturally occurring compound, which makes it safer and more cost-effective than synthetic compounds. In addition, this compound has been found to be non-toxic and has a low potential for side effects. However, the main limitation of using this compound in laboratory experiments is that it is not very stable and can easily degrade in the presence of light, air, and heat.

Future Directions

There are a number of potential future directions for research into the use of (2E,4E)-5-phenylpenta-2,4-dien-1-ol. One potential direction is to further study its potential anti-cancer effects, as well as its potential to protect against neurological disorders. In addition, further research could be done to explore the potential of this compound to treat a variety of other diseases and conditions, such as diabetes, cardiovascular disease, and Alzheimer’s disease. Finally, research could be done to explore the potential of this compound to be used as a natural preservative or food additive.

Synthesis Methods

(2E,4E)-5-phenylpenta-2,4-dien-1-ol can be synthesized from a variety of starting materials, including citral, geraniol, and geranyl acetate. The most common route of synthesis involves the reaction of citral with sodium hydroxide in aqueous ethanol, followed by hydrolysis of the resulting product with hydrochloric acid. This method yields a mixture of this compound and other products, which can then be separated and purified by column chromatography.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E,4E)-5-phenylpenta-2,4-dien-1-ol involves the use of a Wittig reaction to form the carbon-carbon double bonds and a reduction reaction to introduce the hydroxyl group.", "Starting Materials": [ "Benzaldehyde", "Methyltriphenylphosphonium bromide", "Butyl lithium", "2-bromo-1-phenylpent-1-ene", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Synthesize (2E,4E)-1-bromo-5-phenylpenta-2,4-diene by reacting benzaldehyde with methyltriphenylphosphonium bromide and butyl lithium, followed by addition of 2-bromo-1-phenylpent-1-ene.", "Step 2: Perform a Wittig reaction by reacting (2E,4E)-1-bromo-5-phenylpenta-2,4-diene with sodium hydroxide and methanol to form (2E,4E)-5-phenylpenta-2,4-dien-1-ol.", "Step 3: Reduce (2E,4E)-5-phenylpenta-2,4-dien-1-ol using sodium borohydride and acetic acid to introduce the hydroxyl group and obtain the final product." ] }

58506-33-5

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.